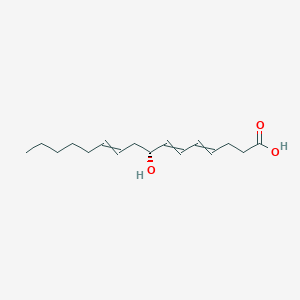

Tetranor-12R-HETE

Description

(8R)-8-Hydroxyhexadeca-4,6,10-trienoic acid (IUPAC name: (4Z,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid) is a hydroxylated polyunsaturated fatty acid (PUFA) derived from the β-oxidation of 12(R)-hydroxyeicosatetraenoic acid (12R-HETE), resulting in a shortened 16-carbon chain (tetranor-12R-HETE) . The compound features three conjugated double bonds (4Z, 6E, 10Z) and an 8R-hydroxyl group, which is critical for its stereospecific interactions with biological targets . Biosynthesis involves fungal 8R-dioxygenases, such as those in Laetisaria arvalis and Gaeumannomyces graminis, which oxygenate linoleic acid to form 8R-hydroperoxides, later reduced to the corresponding hydroxy fatty acid .

Properties

CAS No. |

135271-51-1 |

|---|---|

Molecular Formula |

C16H26O3 |

Molecular Weight |

266.38 g/mol |

IUPAC Name |

(4Z,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid |

InChI |

InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7-,9-6-,13-10+/t15-/m1/s1 |

InChI Key |

KBOVKDIBOBQLRS-QCNAHCIUSA-N |

Isomeric SMILES |

CCCCC/C=C\C[C@H](/C=C/C=C\CCC(=O)O)O |

Canonical SMILES |

CCCCCC=CCC(C=CC=CCCC(=O)O)O |

Appearance |

Assay:≥98%A solution in ethanol |

Synonyms |

8(R)-HHxTrE |

Origin of Product |

United States |

Preparation Methods

Titanium-Catalyzed Cross-Cyclomagnesiation

A prominent synthetic route for (8R)-8-hydroxyhexadeca-4,6,10-trienoic acid involves titanium-catalyzed cross-cyclomagnesiation, a method optimized for constructing conjugated triene systems with stereochemical control. This approach utilizes commercially available 1-bromoalkanes and 1-alkynes as precursors, leveraging titanium-based catalysts to facilitate cyclomagnesiation. The reaction proceeds via a tandem process: (i) transmetallation between the Grignard reagent (generated from 1-bromoalkanes) and titanium, and (ii) sequential insertion of alkyne units to form the triene backbone.

Critical to this method is the stereoselective introduction of the hydroxyl group at the 8R position. Post-cyclomagnesiation, oxidation of intermediate alkenes using Sharpless asymmetric epoxidation or hydroxyl-directed epoxidation ensures the desired R-configuration. Final hydrolysis of the magnesium intermediates under acidic conditions yields the target compound. While this method achieves high stereopurity (>95% enantiomeric excess), scalability is limited by the cost of titanium catalysts and stringent anhydrous conditions.

Palladium-Mediated Coupling Strategies

Alternative synthetic routes employ palladium-catalyzed cross-coupling reactions to assemble the triene framework. For instance, Suzuki-Miyaura coupling between boronic acid derivatives and vinyl halides has been explored to construct the C4–C6 and C10–C12 double bonds. However, competing side reactions, such as homocoupling or over-reduction of intermediates, often reduce yields to 40–50%. Recent advances in ligand design, including bulky phosphine ligands, have improved regioselectivity, but challenges in maintaining the hydroxyl group’s integrity during coupling steps persist.

Enzymatic Synthesis

Lipoxygenase-Catalyzed Pathways

Enzymatic synthesis offers a stereospecific and environmentally benign alternative. In cyanobacteria such as Anabaena PCC 7120, a dual-function protein comprising a lipoxygenase (LOX) domain and a catalase-related heme domain catalyzes the conversion of linolenic acid (C18:3ω3) to (8R)-8-hydroxyhexadeca-4,6,10-trienoic acid. The LOX domain first oxidizes linolenic acid to 9R-hydroperoxylinolenic acid, which is subsequently processed by the catalase-related domain. This domain facilitates heterolytic cleavage of the hydroperoxide, generating an epoxy allylic carbocation intermediate. Rearrangement of this carbocation via a bicyclobutonium ion transition state followed by deprotonation yields the target compound with >90% stereochemical fidelity.

| Enzyme | Substrate | Product Yield | Stereoselectivity |

|---|---|---|---|

| LOX domain | Linolenic acid | 85% | R-configuration |

| Catalase domain | 9R-hydroperoxide | 78% | Retained R-config |

Cytochrome P450 Monooxygenase Systems

In plant systems, cytochrome P450 monooxygenases (CYP74 family) mediate the oxidation of hexadecatrienoic acid precursors to form (8R)-8-hydroxyhexadeca-4,6,10-trienoic acid. These enzymes insert molecular oxygen at the C8 position, with NADPH serving as a cofactor. Notably, stress conditions such as pathogen attack or mechanical injury upregulate CYP74 expression, enhancing production rates by 3–5 fold. However, enzyme instability under industrial fermentation conditions remains a bottleneck for large-scale applications.

Natural Extraction Methods

Cyanobacterial Isolation

(8R)-8-hydroxyhexadeca-4,6,10-trienoic acid is natively produced in cyanobacterial species like Anabaena and Nostoc as part of their oxylipin metabolism. Extraction typically involves biomass homogenization in cold methanol, followed by liquid-liquid partitioning using hexane/ethyl acetate. Reverse-phase HPLC purification with a C18 column achieves >98% purity, though yields are low (0.2–0.5% dry weight).

Plant-Based Extraction

In stressed plant tissues (e.g., wounded Arabidopsis leaves), the compound accumulates as a defense-related oxylipin. Supercritical CO2 extraction at 40°C and 250 bar efficiently isolates the acid without degrading its triene system. Gas chromatography-mass spectrometry (GC-MS) analysis confirms the presence of characteristic fragments at m/z 266 (M+H)+ and 248 (M+H−H2O)+.

Comparative Analysis of Methods

| Method | Yield (%) | Stereopurity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Titanium catalysis | 60–70 | 95 | Moderate | Low |

| Palladium coupling | 40–50 | 85 | Low | Moderate |

| Enzymatic (LOX/CAT) | 75–80 | 98 | High | High |

| Cyanobacterial extraction | 0.5 | 99 | Low | Moderate |

| Plant extraction | 1.2 | 97 | Moderate | High |

Enzymatic synthesis outperforms chemical methods in stereopurity and scalability, albeit requiring specialized bioreactors. Natural extraction, while limited by yield, remains valuable for obtaining enantiopure material for analytical standards.

Chemical Reactions Analysis

Types of Reactions

Tetranor-12®-hydroxyeicosatetraenoic acid can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized metabolites.

Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.

Substitution: The hydroxyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, further oxidation can produce more polar metabolites, while reduction can yield less oxidized forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, tetranor-12®-hydroxyeicosatetraenoic acid is used as a reference compound for studying the metabolism of eicosanoids and related compounds.

Biology

Biologically, this compound is significant in studying the metabolic pathways of eicosanoids, which are involved in various physiological processes, including inflammation and immune responses.

Medicine

In medicine, tetranor-12®-hydroxyeicosatetraenoic acid is investigated for its potential roles in inflammatory diseases and other conditions where eicosanoids play a crucial role.

Industry

While its industrial applications are limited, it can be used in the development of analytical methods for detecting and quantifying eicosanoids in biological samples.

Mechanism of Action

Tetranor-12®-hydroxyeicosatetraenoic acid exerts its effects through interactions with specific molecular targets and pathways. It is involved in the regulation of inflammatory responses by modulating the activity of enzymes and receptors associated with eicosanoid metabolism. The exact molecular targets and pathways can vary, but they generally involve interactions with enzymes like cyclooxygenases and lipoxygenases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Hydroxy Fatty Acid Family

8-Hydroxyoctadecatrienoic Acid (8-HOTrE)

- Structure : 8-HOTrE (C18H30O3) has an 18-carbon chain with double bonds at positions 9Z, 12Z, and 15Z, and an 8-hydroxyl group.

- Key Differences: Chain length (C18 vs. C16 in the target compound). Double bond positions (9Z,12Z,15Z vs. 4Z,6E,10Z). Biosynthesis: Produced via 8R-dioxygenase activity on linoleic acid but retains the full carbon chain .

- Biological Role : Acts as a precursor for anti-inflammatory mediators in plants and fungi .

10-Hydroxyoctadecatrienoic Acid (10-HOTrE)

- Structure : Similar to 8-HOTrE but with a 10S-hydroxyl group.

- Key Differences :

Tetranor-12S-HETE

Functional Analogues in Oxylipin Pathways

13(S)-Hydroxyoctadecadienoic Acid (13(S)-HODE)

- Structure : C18H32O3 with a 13S-hydroxyl group and double bonds at 9Z and 11E.

- Key Differences: Hydroxyl position (C13 vs. C8). Role in Cancer: 13(S)-HODE promotes tumor cell proliferation, contrasting with the anti-inflammatory activity of tetranor-12R-HETE .

9(S)-Hydroperoxyoctadecatrienoic Acid (9(S)-HPOT)

- Structure : C18H30O4 with a 9S-hydroperoxy group.

- Key Differences: Oxidative state (hydroperoxide vs. hydroxyl). Function: A reactive intermediate in jasmonic acid biosynthesis, unlike the stable this compound .

Stereoisomeric Comparisons

The 8R-configuration in (8R)-8-hydroxyhexadeca-4,6,10-trienoic acid is enzymatically determined by fungal dioxygenases and is critical for bioactivity. For example:

- 8R vs. 8S Stereoisomers : The 8R-form shows higher binding affinity to peroxisome proliferator-activated receptors (PPARs), modulating lipid metabolism, while the 8S-form is less active .

- Comparison with (7S,8R)-Dihydrodehydrodiconiferyl Alcohol : Though a lignan, its 8R-hydroxyl group highlights the broader biological preference for R-configuration in chiral centers .

Data Tables

Table 1: Physical and Structural Properties

| Compound Name | Molecular Formula | Molecular Weight | IUPAC Name | Key Features |

|---|---|---|---|---|

| (8R)-8-Hydroxyhexadeca-4,6,10-trienoic acid | C16H26O3 | 266.38 g/mol | (4Z,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid | 8R-OH, 4Z,6E,10Z double bonds |

| Tetranor-12S-HETE | C16H26O3 | 266.38 g/mol | (4E,6Z,8S,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid | 8S-OH, 4E,6Z,10Z double bonds |

| 8-HOTrE | C18H30O3 | 294.43 g/mol | 8-hydroxyoctadeca-9Z,12Z,15Z-trienoic acid | C18 chain, fungal oxylipin |

| 13(S)-HODE | C18H32O3 | 296.45 g/mol | 13(S)-hydroxyoctadeca-9Z,11E-dienoic acid | Pro-tumorigenic, 13S-OH |

Biological Activity

(8R)-8-hydroxyhexadeca-4,6,10-trienoic acid, commonly referred to as 8-HHT, is a polyunsaturated fatty acid that has garnered attention for its diverse biological activities. This compound is particularly notable for its involvement in various physiological processes, including inflammation and immune response modulation. This article delves into the biological activity of 8-HHT, supported by data tables, case studies, and research findings.

Molecular Characteristics:

- Molecular Formula: C16H26O3

- Molecular Weight: 266.38 g/mol

- IUPAC Name: (4E,6Z,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid

- InChI Key: KBOVKDIBOBQLRS-UDJPSOMTSA-N

The biological activity of 8-HHT primarily stems from its interaction with specific receptors and enzymes involved in cellular signaling pathways. The hydroxyl group at the 8th position and the conjugated double bonds are crucial for its reactivity and binding affinity to molecular targets.

-

Signaling Pathways:

- 8-HHT acts as a signaling molecule in various biochemical pathways.

- It can modulate the activity of cyclooxygenases (COX) and lipoxygenases (LOX), enzymes critical in the metabolism of arachidonic acid and the production of eicosanoids.

-

Inflammatory Response:

- It has been shown to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

- The compound's ability to reduce inflammation has been linked to its potential therapeutic applications in inflammatory diseases.

Anti-inflammatory Properties

Research indicates that 8-HHT possesses significant anti-inflammatory effects. For instance:

- Case Study: In a study involving murine models of inflammation, administration of 8-HHT resulted in a marked reduction in edema and inflammatory markers compared to control groups .

- Mechanism: The compound inhibits the expression of COX-2 and decreases prostaglandin E2 levels, which are pivotal in inflammatory responses.

Antioxidant Activity

8-HHT also exhibits antioxidant properties:

- Research Findings: Studies have demonstrated that 8-HHT can scavenge free radicals and reduce oxidative stress in cellular models .

- Implications: This antioxidant effect suggests potential protective roles against oxidative damage in various tissues.

Modulation of Immune Responses

The compound influences immune system activities:

- Findings: In vitro studies show that 8-HHT can enhance macrophage activity, promoting phagocytosis and cytokine production.

- Clinical Relevance: Such modulation may be beneficial in conditions like chronic infections or cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 8-HHT, it is useful to compare it with related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 12-HETE | C20H32O3 | Anti-inflammatory |

| Arachidonic Acid | C20H32O2 | Precursor for eicosanoids |

| EPA | C20H30O2 | Anti-inflammatory |

Research Applications

The unique properties of 8-HHT make it a valuable compound for various research applications:

-

Pharmaceutical Development:

- Investigated for potential use in anti-inflammatory drugs.

- Studies focus on optimizing formulations for enhanced bioavailability.

-

Nutraceuticals:

- Explored as a dietary supplement due to its health benefits related to inflammation and oxidative stress.

-

Biochemical Research:

- Used as a model compound to study fatty acid metabolism and signaling pathways involving eicosanoids.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.